Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Mechanism of Action
Target of Action
It’s known that thiophene derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that thiophene derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Thiophene derivatives are known to influence a wide range of biological pathways due to their broad spectrum of biological activities .
Result of Action
It’s known that thiophene derivatives can have a variety of effects at the molecular and cellular level, often related to their broad spectrum of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate typically involves the condensation of 2-methoxybenzoic acid with thiophene-3-carboxylic acid, followed by esterification with ethanol. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus pentachloride to facilitate the formation of the amide bond. The esterification step may require an acid catalyst like sulfuric acid or p-toluenesulfonic acid to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine .
Scientific Research Applications
Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological targets.
Medicine: Explored as a potential drug candidate for various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-aminobenzo[b]thiophene-3-carboxylate: Similar structure but with an amino group instead of a methoxybenzamido group.
Ethyl 2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Contains a substituted benzylideneamino group and a tetrahydrobenzo[b]thiophene ring.
Uniqueness
Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate is unique due to the presence of the methoxybenzamido group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s solubility, stability, and ability to interact with specific biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
ethyl 2-[(2-methoxybenzoyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-3-20-15(18)11-8-9-21-14(11)16-13(17)10-6-4-5-7-12(10)19-2/h4-9H,3H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAQGXZNWIAPTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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